

4-Fluoro-3-phenoxybenzoic acid crystal structure and spectroscopic data

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Compound of Interest

Compound Name: 4-Fluoro-3-phenoxybenzoic acid

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In-Depth Technical Guide: 4-Fluoro-3-phenoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and spectroscopic data for **4-fluoro-3-phenoxybenzoic acid**. The information is intended to support research and development activities in fields such as medicinal chemistry, materials science, and agrochemistry, where this molecule serves as a key intermediate and metabolite.

[\[1\]](#)[\[2\]](#)[\[3\]](#)

Chemical and Physical Properties

4-Fluoro-3-phenoxybenzoic acid is an aromatic ether and a known metabolite of pyrethroid insecticides.[\[1\]](#)[\[2\]](#) Its chemical structure consists of a benzoic acid core substituted with a fluorine atom and a phenoxy group.

| Property | Value | Source |
|-------------------|--|--------|
| Molecular Formula | C ₁₃ H ₉ FO ₃ | [1] |
| Molecular Weight | 232.21 g/mol | [1] |
| IUPAC Name | 4-fluoro-3-phenoxybenzoic acid | [4] |
| CAS Number | 77279-89-1 | [1] |
| Canonical SMILES | <chem>C1=CC=C(C=C1)OC2=C(C=C(C(=C2)C(=O)O)F</chem> | [4] |
| InChI Key | VLXNXMTVRWUJZ-UHFFFAOYSA-N | [4] |

Crystal Structure

The single-crystal X-ray diffraction analysis of **4-fluoro-3-phenoxybenzoic acid** reveals a monoclinic crystal system with the space group P2/c.[5] The crystal structure is notably stabilized by the formation of carboxylic acid dimers through intermolecular O—H···O hydrogen bonds.[5] Additionally, weak C—H···O and C—H···F interactions contribute to the formation of molecular sheets.[5] The dihedral angle between the two benzene rings is 82.1(1)°.[5]

Crystallographic Data

The following table summarizes the key crystallographic data obtained at 290 K using Mo K α radiation (λ = 0.71073 Å).[5]

| Parameter | Value |
|--|-------------|
| Crystal system | Monoclinic |
| Space group | P2/c |
| a (Å) | 16.659 (3) |
| b (Å) | 5.1494 (9) |
| c (Å) | 13.916 (2) |
| β (°) | 113.821 (3) |
| Volume (Å ³) | 1092.0 (3) |
| Z | 4 |
| Calculated density (Mg m ⁻³) | 1.412 |
| F(000) | 480 |
| CCDC Number | 287685 |

Data sourced from Acta Crystallographica Section E: Structure Reports Online.[5]

Spectroscopic Data

Detailed spectroscopic data for **4-fluoro-3-phenoxybenzoic acid** is not widely available in the public domain. The following represents a summary of the available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR and ¹³C NMR: Complete and verified ¹H NMR and ¹³C NMR spectral data for **4-fluoro-3-phenoxybenzoic acid** are not readily available in the searched literature. Data for similar compounds, such as 4-fluorobenzoic acid, are available but not directly applicable.[6]
- ¹⁹F NMR: A database entry for the ¹⁹F NMR spectrum of what is likely the same compound ("3-phenoxy-4-fluorobenzoic acid") exists, though access to the full spectrum is restricted.[7] PubChem also indicates the availability of ¹⁹F NMR data.[4]

Infrared (IR) Spectroscopy

A dedicated and published FT-IR spectrum for **4-fluoro-3-phenoxybenzoic acid** could not be located in the performed search. However, IR spectral data is available for its precursor, 4-fluoro-3-phenoxybenzaldehyde.[8]

Mass Spectrometry (MS)

4-Fluoro-3-phenoxybenzoic acid is a known metabolite of pyrethroid insecticides and has been identified in various biological and environmental samples using mass spectrometry.[1][2][3] A detailed mass spectrum with fragmentation patterns for the pure compound is not explicitly provided in the search results.

Experimental Protocols

Synthesis of 4-Fluoro-3-phenoxybenzoic Acid

A detailed, step-by-step synthesis protocol for **4-fluoro-3-phenoxybenzoic acid** is not fully described in a single source. However, a plausible synthetic route involves the oxidation of its aldehyde precursor, 4-fluoro-3-phenoxybenzaldehyde.[9][10]

Step 1: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde (Precursor)

The synthesis of the aldehyde precursor can be achieved through various patented methods. One common approach involves the reaction of a suitable substituted fluorobenzene derivative with a phenoxide.[11]

Step 2: Oxidation to 4-Fluoro-3-phenoxybenzoic Acid

The aldehyde functional group of 4-fluoro-3-phenoxybenzaldehyde can be oxidized to a carboxylic acid using standard oxidizing agents.[9][10] While a specific protocol for this exact transformation was not found, general methods for aldehyde to carboxylic acid oxidation are well-established in organic chemistry.

Single Crystal Growth

Single crystals of **4-fluoro-3-phenoxybenzoic acid** suitable for X-ray diffraction were grown by the slow evaporation of a solution of the compound in acetone at room temperature.[5]

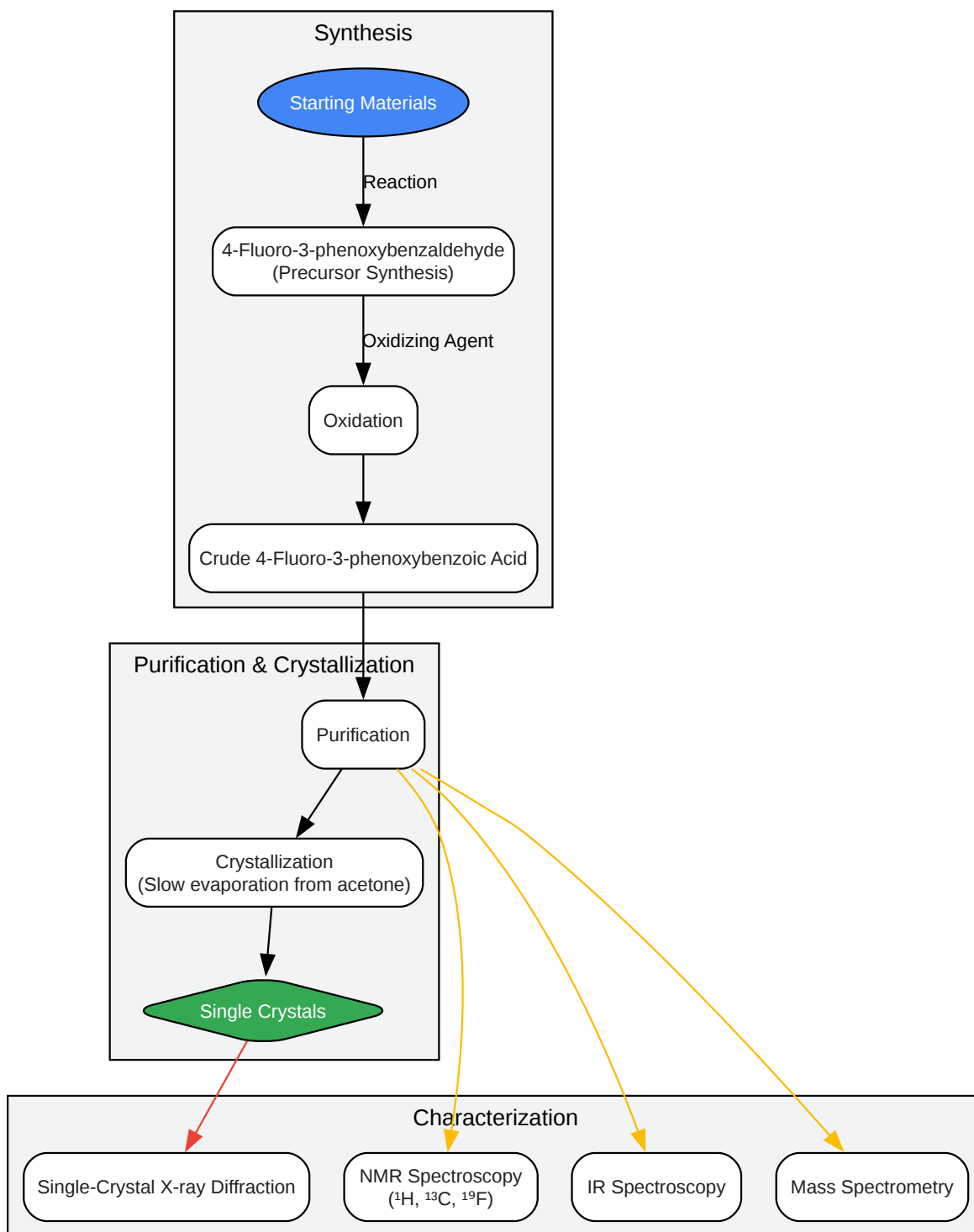
X-ray Crystallographic Analysis

The crystallographic data presented in this guide was obtained using a Bruker SMART CCD area-detector diffractometer.[5] Data collection was performed with graphite-monochromated Mo K α radiation using φ and ω scans.[5] The structure was solved by direct methods and refined on F². [5]

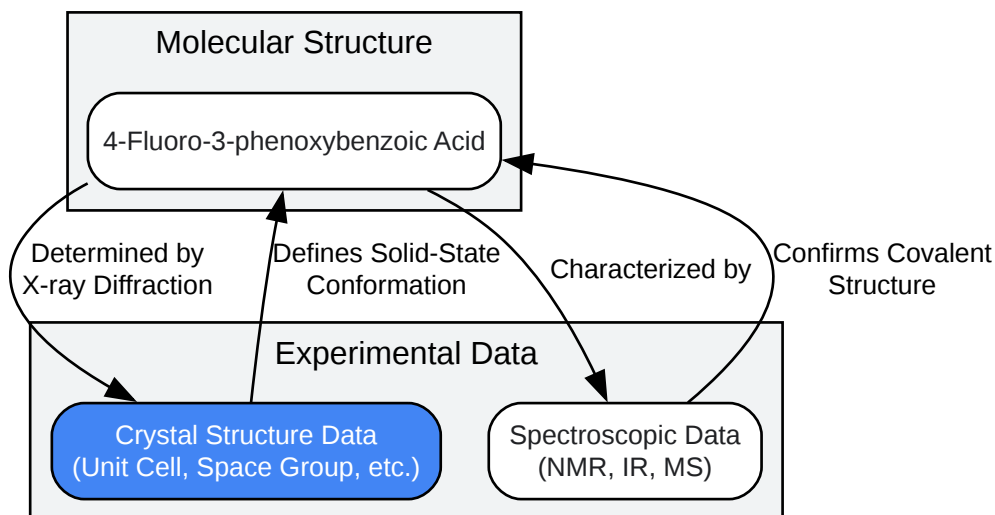
Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of **4-fluoro-3-phenoxybenzoic acid**.

Experimental Workflow for 4-Fluoro-3-phenoxybenzoic Acid



Structural and Spectroscopic Data Relationship



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